molecular formula C19H21ClN4O2 B2654344 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1260920-48-6

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide

Cat. No. B2654344
CAS RN: 1260920-48-6
M. Wt: 372.85
InChI Key: ASNOJYMKIIDRMB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrrole ring, and an acetamide group. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The pyrrole ring is a five-membered aromatic ring containing four carbon atoms and a nitrogen atom . The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and pyrrole rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid . The aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and the functional groups present. For example, the presence of polar functional groups like the acetamide could influence the compound’s solubility in different solvents .

Scientific Research Applications

Photochemical and Thermochemical Modeling

Compounds similar to the one have been studied for their light harvesting efficiency (LHE) and the free energy of electron injection, indicating potential applications in dye-sensitized solar cells (DSSCs). For instance, the study by Mary et al. (2020) investigates benzothiazolinone acetamide analogs, demonstrating their good LHE and suitability as photosensitizers in photovoltaic cells. This suggests that similar compounds might also show promising photovoltaic efficiency due to their electronic properties and ability to participate in light-induced energy transfer processes (Mary et al., 2020).

α-Glucosidase Inhibitory Potential

The compound's structural analogs have been synthesized and evaluated for their α-glucosidase inhibitory potential, showing promising results as inhibitors. This activity is crucial for the management of diabetes through the control of blood sugar levels. The study conducted by Iftikhar et al. (2019) presents a synthetic route to 1,3,4-oxadiazole derivatives, which were found to inhibit α-glucosidase effectively, indicating the potential of similar compounds for diabetes treatment research (Iftikhar et al., 2019).

Enzyme Inhibition for Neurological Disorders

Compounds with a 1,3,4-oxadiazole core have been explored for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of neurodegenerative diseases such as Alzheimer's. A study by Pflégr et al. (2022) on 5-Aryl-1,3,4-oxadiazol-2-amines demonstrated moderate dual inhibition of AChE and BChE, suggesting the therapeutic potential of structurally related compounds in treating dementias and myasthenia gravis (Pflégr et al., 2022).

Antioxidant Activity

Coordination complexes constructed from acetamide derivatives, including pyrazole-acetamide, have shown significant antioxidant activity. This activity is beneficial in combating oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and cardiovascular diseases. The study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes highlights the impact of hydrogen bonding on the self-assembly process and demonstrates the compounds' significant antioxidant activity (Chkirate et al., 2019).

Future Directions

The compound’s potential for future research would likely depend on its biological activity. Compounds containing 1,2,4-oxadiazole rings are often studied for their potential as therapeutic agents, so this could be a possible direction for future research .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-13(2)8-9-21-17(25)12-24-10-4-7-16(24)19-22-18(23-26-19)14-5-3-6-15(20)11-14/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNOJYMKIIDRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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